molecular formula C12H12ClN3 B13914787 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine

4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine

Cat. No.: B13914787
M. Wt: 233.69 g/mol
InChI Key: WWLRKASVDZHQEB-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,6-dimethylaniline under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s interaction with molecular targets and pathways can lead to the modulation of biological activities and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine is unique due to the presence of the 2,6-dimethylphenyl group, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-chloro-6-(2,6-dimethylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3/c1-7-4-3-5-8(2)11(7)9-6-10(13)16-12(14)15-9/h3-6H,1-2H3,(H2,14,15,16)

InChI Key

WWLRKASVDZHQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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